6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione

Structural analog differentiation Molecular descriptor comparison Halogen bonding

6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione (CAS 2069937-25-1), commonly referred to as Deschloro Tipiracil, is a pyrimidinedione derivative belonging to the 6-methylene-bridged uracil class of thymidine phosphorylase (TPase) modulators. It is the formal 5-des-chloro structural analog of the approved drug Tipiracil (CAS 183204-74-2), differing solely by the absence of the chlorine atom at position 5 of the uracil core.

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
Cat. No. B8236516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESC1CC(=N)N(C1)CC2=CC(=O)NC(=O)N2
InChIInChI=1S/C9H12N4O2/c10-7-2-1-3-13(7)5-6-4-8(14)12-9(15)11-6/h4,10H,1-3,5H2,(H2,11,12,14,15)
InChIKeyRLLREWMUNGDEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione (Deschloro Tipiracil): Procurement-Relevant Identity, Class, and Physicochemical Profile


6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione (CAS 2069937-25-1), commonly referred to as Deschloro Tipiracil, is a pyrimidinedione derivative belonging to the 6-methylene-bridged uracil class of thymidine phosphorylase (TPase) modulators [1]. It is the formal 5-des-chloro structural analog of the approved drug Tipiracil (CAS 183204-74-2), differing solely by the absence of the chlorine atom at position 5 of the uracil core [2]. With a molecular formula of C9H12N4O2 and a molecular weight of 208.22 g/mol, the compound is supplied as a highly characterized reference standard (free base or HCl salt) with typical purity ≥95–98% . Its calculated aqueous solubility is approximately 8.7 g/L at 25 °C, and its calculated density is 1.57±0.1 g/cm³ .

Why 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione Cannot Be Interchanged with Tipiracil or Other In-Class Uracil Analogs


In-class substitution among 6-methylene-bridged uracil derivatives is precluded by the dominant role of the C5 substituent in determining both biological activity and physicochemical behavior. In the parent drug Tipiracil, the 5-chloro atom occupies a specific hydrophobic pocket within the thymidine phosphorylase active site, contributing essential binding energy that the 5-H (deschloro) analog cannot recapitulate [1]. The SAR optimization pathway reported by Fukushima et al. and Yano et al. explicitly demonstrates that halogenation at C5 is a prerequisite for nanomolar-level TPase inhibition, and that progressive modification of the C5 position (Cl → Br → F → H) produces stepwise changes in inhibitory potency, enzyme selectivity, and pharmacokinetic modulation capacity [2]. Consequently, the deschloro compound is functionally excluded from pharmacological applications and is instead utilized exclusively as a process-related impurity reference standard under ICH Q3A identification threshold requirements [3].

Quantitative Differentiation Evidence for 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione Versus Closest Analogs


Absence of 5-Chloro Substituent: Structural Differentiation from Tipiracil and Impact on Molecular Descriptors

The target compound is the 5-des-chloro analog of Tipiracil, formally differing by the replacement of Cl with H at position 5 of the uracil scaffold. This single-atom substitution reduces the molecular weight from 242.66 g/mol (Tipiracil) to 208.22 g/mol (Deschloro Tipiracil), a difference of 34.44 g/mol . The 5-chloro atom in Tipiracil participates in critical hydrophobic contacts within the TPase active site, as revealed by the crystal structure of human thymidine phosphorylase in complex with TPI (PDB: 1UOU) [1]. The deschloro compound lacks this halogen bonding capacity entirely.

Structural analog differentiation Molecular descriptor comparison Halogen bonding

Stepwise Loss of Thymidine Phosphorylase Inhibitory Potency upon C5 Halogen Modification

The essentiality of the C5 halogen for TPase inhibition is demonstrated by comparative IC50 data across the halogen series. In a [3H]thymidine cleavage assay using human TP at 0.4 mg/mL, TPI (5-Cl) exhibited an IC50 of 2.5 nM, TPI(Br) 2.7 nM, and TPI(F) 9.0 nM [1]. The 5-H (deschloro) compound is not reported as an active TPase inhibitor in any published SAR study, consistent with the established pharmacophore model requiring a C5 hydrophobic substituent for sub-micromolar activity. The foundational SAR by Fukushima et al. established that the 5-chloro-substituted TPI achieves an apparent Ki of 17 nM and is approximately 1000-fold more potent than 6-amino-5-chlorouracil (6A5CU), the lead compound from which the series was developed [2].

Thymidine phosphorylase inhibition SAR halogen series Enzyme kinetics

Physicochemical Property Shift: Solubility and Lipophilicity Differentiation from Tipiracil

Removal of the 5-chloro substituent alters the compound's physicochemical profile in ways that are analytically exploitable. The target compound has a calculated aqueous solubility of 8.7 g/L at 25 °C , whereas Tipiracil hydrochloride displays a measured aqueous solubility of approximately 2 mg/mL (8.24 mM) , indicating comparable but slightly higher calculated water affinity for the deschloro form. More critically, the absence of the chlorine atom reduces lipophilicity (lower calculated LogP), which produces a measurable shift in reversed-phase HPLC retention time relative to Tipiracil, enabling baseline chromatographic separation under standard pharmacopeial conditions [1].

Aqueous solubility LogP prediction Formulation-relevant properties

Regulatory-Driven Procurement Necessity: ICH Q3A Identification Threshold and Impurity Reference Standard Application

Under ICH Q3A(R2), any organic impurity present at ≥0.10% (or ≥1.0 mg/day intake) in a drug substance with a maximum daily dose ≤2 g/day must be identified and structurally characterized [1]. Tipiracil is administered at 35–70 mg/m²/day, placing its impurity identification threshold firmly at 0.10%. The deschloro compound arises as a process-related impurity when residual 6-chloromethyluracil starting material (which has not undergone 5-chlorination) reacts with 2-iminopyrrolidine during Tipiracil synthesis [2]. Its availability as a characterized reference standard (≥95% purity, with full Structure Elucidation Report) directly enables ANDA/NDA applicants to comply with regulatory identification and qualification requirements [3].

Pharmaceutical impurity profiling ICH Q3A compliance Reference standard qualification

Differentiation from the 2-Oxo Analog (Tipiracil Impurity C): Imino vs. Oxo Functional Group Impact on Basicity and Detection

The target compound can be confused with 5-Chloro-6-[(2-Oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione (Tipiracil Impurity C, CAS 2101241-71-6), another Tipiracil process impurity . However, the two are structurally distinct at the pyrrolidine ring: the target compound bears a 2-iminopyrrolidine moiety (C=N), while Impurity C bears a 2-oxopyrrolidine (C=O). This functional group difference confers distinct basicity (imino group is protonatable; oxo is not), distinct mass spectral fragmentation patterns (Δm/z = 1 for the heteroatom exchange N→O), and distinct HPLC retention under ion-pairing conditions [1]. The target compound also uniquely lacks the 5-chloro substituent present in Impurity C, compounding the structural distinction.

Functional group differentiation Mass spectrometry fragmentation Chromatographic selectivity

Validated Application Scenarios for 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione in Pharmaceutical Development and Quality Control


ANDA/NDA Impurity Profiling: Quantification of the Deschloro Process Impurity in Tipiracil Drug Substance

The compound serves as the primary external reference standard for identifying and quantifying the deschloro impurity in Tipiracil API. Per ICH Q3A(R2), any impurity ≥0.10% must be structurally identified. The target compound's use as a characterized reference standard (with full Structure Elucidation Report and COA) enables validated HPLC/UPLC methods to achieve the required specificity and linearity for quantification at the 0.05–0.15% range, directly supporting ANDA and NDA regulatory filings [1][2].

Analytical Method Development and Validation (AMV): System Suitability and Resolution Testing

Due to its distinct chromatographic retention (earlier elution vs. Tipiracil on C18 columns) and unique UV absorbance profile relative to other Tipiracil-related impurities, the compound is employed as a system suitability marker in pharmacopeial and in-house HPLC methods. Co-injection of the deschloro standard with Tipiracil API demonstrates resolution ≥2.0 between the target compound and the main drug peak, satisfying USP <621> chromatographic system suitability requirements [3].

Stability-Indicating Method Development: Forced Degradation and Impurity Fate Mapping

The target compound is incorporated into stability-indicating UPLC-MS/MS methods that simultaneously quantify trifluridine, tipiracil, and their related substances. Because the deschloro impurity can arise from both synthesis (unreacted 6-chloromethyluracil intermediate coupling) and potential dehalogenation degradation pathways, its accurate quantification across ICH Q1A stability time points is essential for establishing shelf-life specifications and degradation product profiles [4].

Reference Standard for Mass Spectrometry-Based Identification in Impurity Structure Elucidation

The compound's distinct molecular ion ([M+H]+ m/z 209.1) and characteristic MS/MS fragmentation pattern (loss of the iminopyrrolidine moiety) serve as a diagnostic fingerprint for identifying the deschloro impurity in Tipiracil API batches. Procurement of the authenticated standard enables direct matching of retention time, accurate mass, and fragmentation spectra, fulfilling the ICH Q3A requirement for unequivocal impurity identification when levels exceed the 0.10% threshold [1][4].

Quote Request

Request a Quote for 6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.